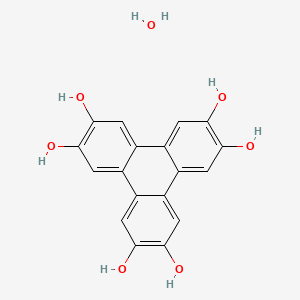

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Description

Significance as a Building Block in Advanced Materials Science Research

The significance of 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) hydrate (B1144303) in materials science stems from its function as a versatile molecular scaffold. The six hydroxyl groups provide reactive sites for the construction of larger, more complex architectures through covalent or coordinative bonds. Its flat, disc-like shape promotes self-assembly into ordered columnar structures, which is a key feature in the design of organic electronic materials. tandfonline.com

Furthermore, the electron-rich aromatic core of HHTP endows it with interesting electronic and optical properties. These characteristics are being harnessed in the development of a new generation of materials for applications in electronics, sensing, and energy storage. The ability to modify the peripheral hydroxyl groups allows for fine-tuning of the material's properties, such as solubility and electronic conductivity.

Historical Context of its Application in Supramolecular Chemistry and Covalent Organic Frameworks Research

The journey of HHTP in advanced materials research is deeply rooted in the fields of supramolecular chemistry and, more recently, in the development of crystalline porous polymers.

In supramolecular chemistry, the ability of HHTP to form extensive hydrogen-bonded networks has been a subject of study. iucr.org Early research recognized its potential to self-assemble into well-defined, non-covalently linked structures. The interplay of hydrogen bonding and π-π stacking dictates the packing of HHTP molecules, leading to the formation of two-dimensional sheets and three-dimensional networks. nih.gov Different solvates of HHTP, such as the monohydrate and tetrahydrate forms, exhibit distinct hydrogen-bonding patterns, showcasing the tunability of its supramolecular assemblies. iucr.org

A significant leap in the application of HHTP came with the advent of reticular chemistry and the development of Covalent Organic Frameworks (COFs). In 2005, Omar Yaghi and his colleagues reported the synthesis of the first COFs, wherein HHTP was a key building block. wikipedia.org By reacting HHTP with diboronic acids, they created highly ordered, porous crystalline materials with robust covalent bonds. wikipedia.org This pioneering work established HHTP as a fundamental component in the construction of 2D COFs with predictable structures and tunable porosity.

The following table provides a brief historical overview of key milestones in the application of HHTP in these fields:

| Year | Milestone | Key Finding/Contribution |

| 2000-2007 | Early Supramolecular Studies | HHTP recognized as a key starting material for discrete supramolecular units. iucr.org |

| 2005 | First Covalent Organic Frameworks (COFs) | HHTP used as a building block in the synthesis of the first COFs (COF-1 and COF-5), demonstrating the potential of reticular chemistry for creating porous crystalline organic materials. wikipedia.org |

| 2011 | Elucidation of Hydrated Structures | Detailed crystallographic analysis of 2,3,6,7,10,11-hexahydroxytriphenylene tetrahydrate revealed complex 3D hydrogen-bonded networks. nih.gov |

| 2012 | Conductive Metal-Organic Frameworks (MOFs) | The single crystal structure of a 2D conductive MOF, Co(HHTP), was reported, highlighting the potential of HHTP in creating electronically active frameworks. |

Scope of Academic Research on 2,3,6,7,10,11-Hexahydroxytriphenylene Hydrate-Derived Systems

The academic research landscape for HHTP-derived systems is broad and continues to expand. Current investigations are focused on several key areas, leveraging the unique properties of this molecular building block.

Covalent Organic Frameworks (COFs): A significant portion of research is dedicated to the synthesis of novel COFs using HHTP and its derivatives. Scientists are exploring different linker moieties to create COFs with varying pore sizes, functionalities, and electronic properties. These materials are being investigated for applications in gas storage and separation, catalysis, and sensing.

The table below summarizes the properties of some representative HHTP-based COFs:

| COF Name | Linker Molecule | Pore Size (Å) | Surface Area (m²/g) | Key Application/Finding |

| COF-5 | 4,4'-Biphenyldiboronic acid | 27 | 1590 | High porosity and thermal stability. wikipedia.org |

| JUC-505 | Tetrafluoroterephthalonitrile | 16.8 | - | Chemically stable polyarylether-based COF. |

| JUC-506 | 2,3,6,7-Tetrafluoroanthraquinone | 28.4 | - | Mesoporous polyarylether-based COF. |

Metal-Organic Frameworks (MOFs): HHTP is also a valuable ligand for the construction of Metal-Organic Frameworks (MOFs). In these materials, the hydroxyl groups of HHTP coordinate with metal ions to form extended, crystalline networks. A particularly interesting area of research is the development of electrically conductive MOFs based on HHTP. The combination of the redox-active HHTP ligand and metal nodes can lead to materials with remarkable charge transport properties. rsc.orgwikipedia.org

The following table highlights some HHTP-based MOFs and their electrical conductivity:

| MOF Name | Metal Ion | Electrical Conductivity (S/cm) | Key Application/Finding |

| Cu₃(HHTP)₂ | Copper (Cu²⁺) | 0.045 | High electrical conductivity, suitable for thin-film devices and sensing. rsc.orgresearchgate.net |

| Ni₃(HHTP)₂ | Nickel (Ni²⁺) | - | Component of conductive MOFs with applications in electrocatalysis. |

| Co(HHTP) | Cobalt (Co²⁺) | - | 2D conductive MOF with a well-defined crystal structure. |

| Fe-HBC-MOF | Iron (Fe³⁺) | 1 x 10⁻⁴ | Mesoporous 3D MOF with broad optical absorption. rsc.org |

Discotic Liquid Crystals: Historically, triphenylene (B110318) derivatives have been central to the field of discotic liquid crystals. tandfonline.com By attaching flexible side chains to the HHTP core, researchers can induce the formation of liquid crystalline phases. In these phases, the disc-shaped molecules stack into columns, creating one-dimensional pathways for charge transport. This property is highly desirable for applications in organic electronics, such as organic field-effect transistors and photovoltaic devices. worktribe.com Research in this area focuses on designing new HHTP-based molecules with optimized self-assembly behavior and enhanced electronic performance. rsc.orguea.ac.uk

Supramolecular Assemblies: Beyond crystalline frameworks, HHTP continues to be a subject of interest in supramolecular chemistry for the creation of well-defined, non-covalent assemblies. Researchers are exploring the use of HHTP in the formation of gels, capsules, and other complex architectures through controlled self-assembly processes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZCJGLIHVKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2,3,6,7,10,11 Hexahydroxytriphenylene Hydrate and Its Derivatives

Conventional Chemical Synthesis Routes

Traditional synthesis of HHTP is dominated by a two-step approach, which is generally favored over a direct one-step method due to significant advantages in product purity and yield. google.comgoogle.com

The most common and industrially preferred method for producing HHTP is a two-step process that begins with a more stable, protected precursor. google.comgoogle.com This strategy allows for greater control over the reaction and results in a cleaner final product.

The cornerstone of the two-step synthesis is the oxidative trimerization of 1,2-dimethoxybenzene (B1683551) (veratrole) to form the intermediate, 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HMTP). google.com This reaction is typically facilitated by a transition metal compound, with ferric chloride (FeCl₃) being a commonly used oxidizing agent. google.comgoogle.com In this step, three molecules of 1,2-dimethoxybenzene couple to form the central triphenylene (B110318) core.

Following the successful synthesis and purification of HMTP, the second critical step is demethylation, where the six methyl ether groups are cleaved to yield the final HHTP product. google.comgoogle.com This process involves treating HMTP with a strong demethylating agent.

The demethylation of HMTP is a critical and often challenging step, and various reagents and conditions have been explored to optimize the yield, purity, and cost-effectiveness of the process. google.comgoogle.com The choice of demethylating agent significantly impacts the reaction's efficiency and the quality of the resulting HHTP.

Commonly reported methods include the use of boron tribromide (BBr₃) in a solvent like dichloromethane, or various hydrohalic acids. google.comgoogle.comscholaris.ca For instance, a mixture of hydroiodic acid (HI) in glacial acetic acid has been used. chalmers.se Another approach involves using an anhydrous solution of hydrogen bromide (HBr) in acetic acid (AcOH) within a sealed system, a method developed to provide a high-yield and lower-cost alternative to more expensive reagents like BBr₃. google.com The optimization of these conditions—such as the concentration of the acid, reaction temperature, and the exclusion of water—is crucial for preventing side reactions and ensuring the complete removal of all six methyl groups, which can otherwise lead to a mixture of partially demethylated products.

| Reagent System | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Effective and thorough demethylation, but expensive. | google.comscholaris.ca |

| Anhydrous Hydrogen Bromide (HBr) / Acetic Acid (AcOH) | Acetic Acid (AcOH) | Provides high yield at a lower cost; reaction is performed in a sealed container. | google.com |

| Hydroiodic Acid (HI) / Acetic Acid (AcOH) | Acetic Acid (AcOH) | An established method for cleaving aryl methyl ethers. | chalmers.se |

| Hydrogen Bromide (HBr) / Acetic Acid (AcOH) / Water (H₂O) | Acetic Acid / Water | Aqueous system used for demethylation. | google.com |

While seemingly more direct, the one-step synthesis of HHTP via the oxidative trimerization of catechol presents significant challenges that limit its practical application. google.com This method often employs transition metal compounds like ferric chloride or strong oxidizers such as ammonium (B1175870) persulfate to directly couple three catechol molecules. google.comgoogle.com

However, this route is fraught with difficulties. The primary drawback is the difficulty in obtaining a high-purity product; the HHTP produced is often a dark or black solid, contaminated with quinone-like byproducts that are difficult to remove. google.comgoogle.com These impurities can negatively affect the performance of the material in subsequent applications. Furthermore, the reaction yields are typically low, and the process can be difficult to control, sometimes proceeding too violently for safe, large-scale industrial production. google.com Due to these unfavorable factors, the one-step synthesis is generally not the preferred method for producing HHTP. google.comgoogle.com

Multi-Step Synthesis Approaches

Electrochemical Synthesis Techniques

Electrochemical methods offer a modern and efficient alternative to conventional chemical synthesis, avoiding the use of harsh chemical oxidants and the formation of metal waste. nih.govbeilstein-journals.org This approach relies on applying an electric potential to drive the desired oxidation and coupling reactions.

A highly effective electrochemical route to HHTP involves the anodic oxidation of catechol ketals. nih.govbeilstein-journals.org In this process, the hydroxyl groups of catechol are first protected as ketals. This protected precursor is then subjected to galvanostatic electrolysis in an undivided cell, typically using platinum electrodes. nih.gov

A key innovation in this technique is the use of propylene (B89431) carbonate (PC) as an environmentally benign and inexpensive solvent, which is a significant improvement over the more toxic and costly acetonitrile (B52724). nih.govbeilstein-journals.orgresearchgate.net During the electrolysis, the desired trimerized product, being non-polar, has low solubility in the highly polar electrolyte solution and precipitates out as it forms. nih.govbeilstein-journals.org This precipitation is crucial as it effectively removes the product from the reaction environment, preventing it from undergoing further oxidation (over-oxidation), which is a common cause of low yields in other methods. nih.gov This approach has been shown to produce the intermediate triphenylene ketals in yields of up to 80%. nih.gov

Following the electrolysis, the protected triphenylene ketal is isolated and subjected to a simple acid-catalyzed hydrolysis step to cleave the ketal groups, yielding HHTP in nearly quantitative amounts and with very high purity. beilstein-journals.org The resulting product is a pure solid, free from the chinoide byproducts that often color the material produced by conventional routes. beilstein-journals.org

| Catechol Ketal Derivative | Electrolyte System | Yield of Trimerized Product | Reference |

|---|---|---|---|

| Cyclopentylidene ketal of catechol | TMABF₄ in PC | 80% | nih.gov |

| Cyclohexylidene ketal of catechol | TMABF₄ in PC | 79% | nih.gov |

| Cycloheptylidene ketal of catechol | TMABF₄ in PC | 80% | nih.gov |

| Acetone ketal of catechol | TBABF₄ in PC | 63% | nih.gov |

| 3-Pentanon ketal of catechol | TBABF₄ in PC | 62% | nih.gov |

Electrolyte and Reaction Environment Optimization

In the electrochemical synthesis of HHTP derivatives, the choice of electrolyte and reaction environment is crucial for maximizing yield and preventing side reactions. beilstein-journals.orgnih.gov A significant advancement involves replacing hazardous and costly solvents like acetonitrile with more environmentally benign alternatives such as propylene carbonate (PC). beilstein-journals.org The optimization of the supporting electrolyte, particularly the use of tetraalkylammonium salts, plays a key role in the reaction's success. nih.gov

Research has demonstrated that the solubility of the synthesized dehydrotrimers in the electrolyte is a critical factor. nih.gov When the product is poorly soluble, it precipitates out of the solution during electrolysis. This precipitation is promoted in highly polar electrolytes, a condition that can be tuned by the size of the tetraalkylammonium cations. nih.gov Smaller cations lead to increased solvation and higher electrolyte polarity, which in turn encourages the non-polar triphenylene products to precipitate. nih.gov This strategy effectively removes the product from the electrode surface, preventing further oxidation. nih.gov

A general protocol involves the anodic oxidation of a catechol ketal precursor in an undivided electrolysis cell with platinum electrodes. nih.gov The reaction is typically conducted under an inert argon atmosphere at a controlled temperature and current density. nih.gov Vigorous stirring is necessary to manage the formation of the precipitate. nih.gov

Below is a data table summarizing the results of anodic trimerization of various catechol ketals under optimized electrolyte conditions.

| Entry | Catechol Ketal | Method* | Triphenylene Ketal Yield (%) | Current Efficiency (%) |

|---|---|---|---|---|

| 1 | 1a | A | 80 | 52 |

| 2 | 1a | B | 70 | 45 |

| 3 | 1b | A | 61 | 39 |

| 4 | 1b | B | 37 | 24 |

| 5 | 1c | A | 61 | 39 |

| 6 | 1c | B | 50 | 32 |

| 7 | 1d | B | 29 | 25 |

| 8 | 1e | B | 39 | 19 |

*Conditions: Pt electrodes, T = 20 °C, J = 16 mA cm−2, 3.1 F/catechol ketal, argon. Method A: TMABF4 in PC. Method B: TBABF4 in PC. nih.gov

Control of Product Over-oxidation and Purity

A primary challenge in the synthesis of HHTP and its derivatives is the potential for over-oxidation, as the triphenylene products themselves have low oxidation potentials. nih.govresearchgate.net The electrochemical method described above provides an elegant solution to this problem. The key to preventing over-oxidation is the precipitation of the product from the electrolyte during the reaction. nih.gov By carefully selecting the solvent and electrolyte to ensure low solubility of the triphenylene ketal, the product is effectively protected from further electrochemical reactions once formed. nih.gov

This in-situ removal of the product from the reaction environment is a significant advantage over other methods where the product remains in solution and is susceptible to degradation. beilstein-journals.org The resulting precipitate, typically a light brown solid, can be easily separated by simple filtration. beilstein-journals.orgnih.gov

Subsequent purification involves obtaining the final 2,3,6,7,10,11-hexahydroxytriphenylene (B153668). This is achieved through the acid-catalyzed cleavage of the protective ketal groups. beilstein-journals.org This hydrolysis step is highly efficient, often proceeding almost quantitatively, and yields HHTP of good quality and purity. beilstein-journals.orgnih.gov This method avoids the formation of colored chinoidal byproducts that can occur in other synthetic routes, such as the dealkylation of hexamethoxytriphenylene. beilstein-journals.org

Controlled Synthesis for Material Fabrication

The unique molecular structure of HHTP makes it an ideal building block for the fabrication of advanced materials with tailored properties. Controlled synthesis techniques are employed to assemble HHTP molecules into larger, functional architectures such as porous frameworks and thin films.

Solvothermal synthesis is a widely used method for producing crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netresearchgate.netcsulb.edu In this technique, the reactants, including the HHTP linker, are dissolved or suspended in a solvent and heated in a sealed vessel above the solvent's boiling point. The increased temperature and pressure facilitate the crystallization of the desired framework. csulb.edu

HHTP is a particularly valuable building block for these materials due to its rigid, planar structure and its catechol groups, which can coordinate with metal ions to form MOFs or react with other organic linkers to form COFs. researchgate.netresearchgate.net For example, the reaction of HHTP with cobalt acetate (B1210297) under solvothermal conditions yields Co-CAT-1, a microporous MOF with a layered structure. researchgate.netresearchgate.net Similarly, HHTP can be reacted with diboronic acids to form boronate ester-linked COFs. researchgate.net The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity, porosity, and morphology of the resulting framework. csulb.edu

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.netijarse.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to rapid temperature increases throughout the bulk of the solution. researchgate.netijarse.com Compared to conventional heating methods, microwave-assisted synthesis can reduce reaction times from hours to minutes. ijarse.comnih.gov

While specific reports on the microwave-assisted synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene hydrate (B1144303) are not prevalent, the methodology offers significant advantages for the synthesis of its derivatives and other heterocyclic compounds. researchgate.netjrtdd.com The benefits include:

Faster Reactions: Rapid heating leads to a significant reduction in reaction time. researchgate.net

Higher Yields and Purity: The uniform heating minimizes the formation of side products. researchgate.net

Energy Savings: Microwave heating is more energy-efficient than conventional methods. researchgate.net

Green Synthesis: This method often allows for solvent-free reactions, reducing waste. researchgate.net

The application of microwave-assisted techniques to the synthesis of HHTP derivatives could provide a more efficient and environmentally friendly route to these valuable compounds.

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine Synthesis | Microwave | 3-6 min | 78-94 | ijarse.com |

| Pyrano[2,3-d]pyrimidine Synthesis | Conventional (60 °C) | 1-4 h | 71-87 | ijarse.com |

| Triazole Synthesis | Microwave | 10 min | 77 | nih.gov |

| Triazole Synthesis | Conventional | 130 min | 25 | nih.gov |

Comparison of reaction times and yields for the synthesis of heterocyclic derivatives using microwave versus conventional heating. ijarse.comnih.gov

Layer-by-layer (LbL) assembly is a versatile technique for fabricating thin films with nanoscale control over thickness and composition. utu.firesearchgate.net The method involves the alternating deposition of materials with complementary interactions, such as oppositely charged polyelectrolytes, onto a substrate. utu.fi A charged substrate is immersed in a solution containing a species with the opposite charge, leading to the adsorption of a single layer. After a rinsing step, the substrate is immersed in a solution of a second, oppositely charged species to deposit the next layer. This cycle is repeated to build up a multilayered film. utu.fi

This technique is well-suited for depositing thin films of MOFs, including those derived from HHTP, often referred to as surface-mounted MOFs (SURMOFs). researchgate.netresearchgate.net The LbL approach allows for the fabrication of homogeneous and well-oriented MOF thin films. researchgate.net Variations of the dipping method, such as spray-coating and spin-coating, can be used to accelerate the deposition process. researchgate.net The ability to create highly ordered thin films is crucial for applications in electronics, sensing, and catalysis. researchgate.net

On-surface synthesis is a bottom-up approach that utilizes chemical reactions between molecular precursors directly on a solid surface to create atomically precise low-dimensional nanostructures. nih.govtongji.edu.cn These reactions are typically carried out under ultra-high vacuum (UHV) conditions on well-defined single-crystal surfaces. nih.gov The surface acts as a template or catalyst, confining the movement of the precursors and directing the reaction pathways. tongji.edu.cn

The planar and polycyclic aromatic structure of HHTP makes it an excellent precursor for the on-surface synthesis of graphene-like nanostructures. nih.gov Through surface-catalyzed cyclodehydrogenation reactions, HHTP molecules could potentially be stitched together to form extended 2D covalent networks. tongji.edu.cn This method offers a high degree of control over the final structure, which is difficult to achieve through traditional solution-based chemistry. tongji.edu.cn The resulting nanostructures can be characterized in-situ with high-resolution techniques like scanning tunneling microscopy (STM). mpg.de This approach paves the way for the fabrication of novel carbon-based nanomaterials with tailored electronic and chemical properties. tongji.edu.cn

Iii. Structural Elucidation and Intermolecular Interactions of 2,3,6,7,10,11 Hexahydroxytriphenylene Hydrate

Supramolecular Assembly Mechanisms

Host-Guest Chemistry and Chiral Inclusion Phenomena

The molecular architecture of 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), with its electron-rich aromatic core and multiple hydrogen-bonding hydroxyl groups, makes it an excellent host for a variety of guest molecules, particularly anions. While the host-guest capabilities are well-documented, specific instances of chiral inclusion phenomena involving HHTP are not extensively reported in the surveyed scientific literature.

The primary mechanism of host-guest interaction is the formation of two-dimensional (2D) layered structures through hydrogen bonding. HHTP can form co-crystals with tetraalkylammonium salts, where the anions are templating the formation of these 2D frameworks. biosynth.com In these structures, the HHTP molecules and the guest anions assemble into sheets through O–H⋯anion hydrogen bonds, supplemented by intermolecular O–H⋯O hydrogen bonds between adjacent HHTP molecules. These 2D layers then alternate with layers composed of the bulky tetraalkylammonium cations. biosynth.com

The specifics of the hydrogen bonding and the resulting geometry depend on the nature of the guest anion. For instance, in complexes with halide anions like chloride (Cl⁻) and iodide (I⁻), each anion is typically hosted by three different HHTP molecules, accepting three O–H hydrogen bonds. rsc.org Larger oxoanions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and methylsulfate (B1228091) (MeOSO₃⁻), are also situated between three HHTP molecules. biosynth.com The acetate (B1210297) anion (OAc⁻) displays a slightly different arrangement, where it, along with a methanol (B129727) solvent molecule, occupies a pocket created between four HHTP molecules. biosynth.com

This ability to form layered structures with tunable interlayer spacing and chemistry by varying the guest anion and cation makes HHTP a significant building block in supramolecular chemistry and materials science. biosynth.comresearchgate.net

| Guest Anion | Counterion | HHTP:Anion Stoichiometry | Anion Coordination Environment |

|---|---|---|---|

| Chloride (Cl⁻) | Tetrabutylammonium (TBA⁺) | 1:1 | Receives three O-H hydrogen bonds from three HHTP molecules |

| Iodide (I⁻) | Tetrabutylammonium (TBA⁺) | 1:1 | Receives three O-H hydrogen bonds from three HHTP molecules |

| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrabutylammonium (TBA⁺) | 1:1 | Hosted between three HHTP molecules; accepts H-bonds from two HHTP and one methanol solvate |

| Methylsulfate (MeOSO₃⁻) | Tetrabutylammonium (TBA⁺) | 1:1 | Hosted between three HHTP molecules; receives one H-bond from each |

| Acetate (OAc⁻) | Tetrabutylammonium (TBA⁺) | 1:1 | Located in a pocket between four HHTP molecules along with a methanol solvate |

Order-Disorder Transitions in Crystalline Forms

While specific studies detailing thermodynamic order-disorder transitions in the crystalline forms of 2,3,6,7,10,11-hexahydroxytriphenylene hydrate (B1144303) are not prevalent in the examined literature, the existence of multiple distinct crystalline solvates (including hydrates) points to a complex energy landscape with different ordered packing arrangements. The transition between these forms, dictated by the solvent environment, represents a change from one ordered state to another.

At least four different crystalline forms of HHTP have been identified, differing in the type and number of included solvent molecules and, consequently, in their hydrogen-bonding networks and packing structures. These include a monohydrate, a tetrahydrate, and two different cyclopentanone (B42830) solvates.

In the monohydrate form, each HHTP molecule is hydrogen-bonded to six other HHTP molecules. This extensive network creates an intricate double layer of two (4,4) nets, where each vertex is connected to two vertices in the adjacent net. The single water molecule per HHTP unit further connects these layers, contributing to a complex three-dimensional structure.

The tetrahydrate form exhibits a different arrangement. Here, the HHTP molecules form simpler (4,4) two-dimensional nets through hydrogen bonds with neighboring HHTP molecules. lcms.czbeilstein-journals.org These layers are then connected into a 3D network by hydrogen bonds to the four water molecules, an arrangement supported by strong π-π stacking interactions between the aromatic cores of the HHTP molecules. lcms.cz This structure is noted to be distinct from the monohydrate. beilstein-journals.org

The cyclopentanone solvates also feature (4,4) two-dimensional nets of HHTP molecules. However, in these structures, the solvent molecules are hydrogen-bonded to the network and protrude from it, creating thick layers of cyclopentanone between the aromatic HHTP networks. beilstein-journals.org

The existence of these distinct, ordered crystalline structures, each stabilized by a specific solvent environment, underscores the compound's structural versatility. The transformation from one form to another, for example, by changing the crystallization solvent from water to cyclopentanone, constitutes a transition between different ordered solid-state phases.

| Crystalline Form | HHTP Connectivity | Network Structure | Role of Solvent/Water |

|---|---|---|---|

| Monohydrate | Each HHTP connects to six others | Intricate double layer of two (4,4) nets | Connects the double layers into a 3D net |

| Tetrahydrate | Each HHTP connects to others within a 2D plane | (4,4) two-dimensional nets | Connects the 2D layers into a 3D net |

| Tris(cyclopentanone) Solvate | Each HHTP connects to four others | (4,4) two-dimensional net | Hydrogen-bonded to the network, protruding from the layers |

Iv. Advanced Characterization of 2,3,6,7,10,11 Hexahydroxytriphenylene Hydrate Based Materials

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods are fundamental in elucidating the atomic and molecular structure of HHTP hydrate (B1144303), as well as its electronic properties.

A specific hydrate form, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) tetrahydrate, has been identified and its structure elucidated. chalmers.se The analysis revealed that the HHTP molecule is located on a twofold axis within the crystal structure, and it forms two-dimensional networks through hydrogen bonds with neighboring HHTP molecules. chalmers.se These layers are further connected by hydrogen bonds to water molecules, creating a complex three-dimensional network that is also supported by strong π-π stacking interactions. chalmers.se

Detailed crystallographic data for 2,3,6,7,10,11-hexahydroxytriphenylene tetrahydrate is presented in the table below.

| Crystal Parameter | Value |

| Formula | C₁₈H₁₂O₆·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.127 (2) |

| b (Å) | 12.797 (3) |

| c (Å) | 11.081 (2) |

| β (°) | 119.32 (3) |

Table 1: Crystallographic Data for 2,3,6,7,10,11-Hexahydroxytriphenylene Tetrahydrate. Data sourced from chalmers.se.

While single-crystal XRD provides detailed structural information, Powder X-ray Diffraction (PXRD) is essential for confirming the phase purity of bulk samples. However, specific PXRD data for 2,3,6,7,10,11-hexahydroxytriphenylene hydrate is not extensively detailed in the available scientific literature.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule and to probe the nature of chemical bonds and intermolecular interactions.

IR spectroscopy of this compound reveals characteristic absorption bands that confirm its molecular structure. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band around 3300 cm⁻¹. The spectrum also shows peaks corresponding to C=C stretching in the aromatic rings and C-O stretching vibrations. scholaris.ca The FTIR spectrum has also been noted to suggest the presence of water in the analyzed sample. scholaris.ca

Key IR absorption bands for 2,3,6,7,10,11-hexahydroxytriphenylene are summarized in the following table.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 | O-H stretching |

| 1616 | Aromatic C=C stretching |

| 1508 | Aromatic C=C stretching |

| 1242 | C-O stretching |

| 1180 | C-O stretching |

| 854 | C-H out-of-plane bending |

Table 2: Prominent Infrared (IR) absorption bands for 2,3,6,7,10,11-Hexahydroxytriphenylene. Data sourced from scholaris.ca.

Microscopic and Surface Analysis Methods

Microscopic and surface analysis techniques are vital for visualizing the morphology and topography of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface morphology and microstructure of solid materials with high resolution. It can provide information on particle size, shape, and aggregation. Despite its utility, there is a lack of specific SEM studies focused on the morphology of this compound in the available scientific literature.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography at the nanoscale. It is a valuable tool for characterizing surface roughness and identifying nanoscale features. However, to date, there are no specific reports in the scientific literature detailing the surface topography of this compound as analyzed by AFM.

Scanning Tunneling Microscopy (STM) for Molecular and Supramolecular Architectures

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the molecular and supramolecular structures of 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) on conductive surfaces. Studies involving the deposition of HHTP on a silver substrate, Ag(111), have demonstrated that the molecules adsorb in a flat-lying conformation. researchgate.net This arrangement facilitates the formation of well-ordered, self-assembled supramolecular domains. researchgate.net

The structural evolution of these single-layer networks is highly dependent on the substrate temperature during deposition. Research has identified three distinct phases of supramolecular organization that emerge at different temperatures. researchgate.net These radical changes in the supramolecular networks are directly linked to varying degrees of dehydrogenation of the molecule's six hydroxyl functional groups. researchgate.net

Core-Level Photoemission Spectroscopy for Electronic Structure

Core-level photoemission spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), provides critical insights into the electronic structure and chemical state of HHTP molecules within self-assembled layers. This technique has been used in conjunction with STM to correlate the observed supramolecular structures with the chemical state of the molecules. researchgate.net

Analysis of the O 1s core-level spectra is particularly revealing. The spectra show distinct components that correspond to different chemical environments of the oxygen atoms. researchgate.net As the HHTP molecules undergo sequential dehydrogenation on the Ag(111) surface, the O 1s spectra exhibit changes that indicate the transformation of hydroxyl groups into carbonyl groups. researchgate.net This provides direct evidence of the chemical evolution of the molecules, which drives the formation of the different structural phases observed with STM. researchgate.net

| Observed Phase | Substrate Temperature | Dominant Oxygen Species | Interpretation |

|---|---|---|---|

| Phase 1 (P1) | Low Temperature | Hydroxyl (-OH) | Intact HHTP molecules forming a hydrogen-bonded network. |

| Phase 2 (P2) | Intermediate Temperature | Hydroxyl (-OH) and Carbonyl (C=O) | Partial dehydrogenation of HHTP, leading to a mix of hydroxyl and carbonyl groups. |

| Phase 3 (P3) | High Temperature | Carbonyl (C=O) | More extensive dehydrogenation, promoting a higher fraction of carbonyl groups. |

Porosity and Gas Sorption Characterization

The planar, rigid structure of HHTP makes it an excellent building block for creating porous materials, such as covalent organic frameworks (COFs). scholaris.ca Characterizing the porosity of these materials is essential for applications in gas storage and separation.

Nitrogen Gas Adsorption Isotherms for Pore Structure

Nitrogen gas adsorption-desorption isotherms, typically measured at 77 K, are a standard method for characterizing the pore structure of materials. researchgate.net The shape of the isotherm provides qualitative information about the pore size and connectivity. According to the IUPAC classification, a Type I isotherm, characterized by a steep uptake at low relative pressures, indicates the presence of micropores (pore width < 2 nm). researchgate.net A Type IV isotherm, which features a hysteresis loop, is characteristic of mesoporous materials (pore width 2-50 nm) and is associated with capillary condensation occurring within the pores. researchgate.net The shape of the hysteresis loop can further elucidate the geometry of the pores. researchgate.net HHTP-based porous materials can be designed to exhibit either microporosity or mesoporosity, and their nitrogen adsorption isotherms provide the primary data for assessing their pore structure. researchgate.net

Nonlocal Density Functional Theory for Pore Size Distribution

While nitrogen isotherms give a qualitative view of porosity, Nonlocal Density Functional Theory (NLDFT) provides a quantitative analysis of the pore size distribution. researchwithrutgers.com NLDFT is a molecular-level statistical mechanics model that can predict adsorption isotherms in pores of various shapes (e.g., cylindrical, slit) and sizes. researchwithrutgers.comrutgers.edu By fitting the theoretical NLDFT isotherms to the experimental data obtained from nitrogen gas adsorption, a detailed and accurate pore size distribution can be calculated. researchwithrutgers.com This method is considered more reliable than older models, especially for the nanoscale pore regimes typically found in HHTP-based frameworks. rutgers.edu

Electrical and Electrochemical Characterization

The extended π-conjugated system and redox-active catechol units of HHTP impart interesting electronic and electrochemical properties, which are crucial for applications in electronics and energy storage.

Cyclic Voltammetry and Impedance Spectroscopy for Redox Activity and Charge Transfer

Cyclic Voltammetry (CV) is used to investigate the redox behavior of HHTP. The CV of HHTP in an organic solvent like dimethylformamide (DMF) reveals its capacity to undergo oxidation. scholaris.ca A typical voltammogram shows three distinct and intense anodic (oxidation) peaks at potentials above 0.1 V. scholaris.ca These multiple oxidation steps correspond to the sequential removal of electrons from the three catechol moieties, which can be oxidized to semiquinone and quinone forms. scholaris.ca The presence of these accessible higher-oxidation states is a key feature of the molecule's electrochemical profile. scholaris.canih.gov This redox activity is central to its potential use in electrochromic devices and as a component in functional polymers. nih.govresearchgate.net

| Feature | Observation | Electrochemical Interpretation |

|---|---|---|

| Anodic Peaks | Three intense peaks observed at potentials > 0.1 V | Corresponds to three successive oxidation processes of the catechol units. |

| Cathodic Peak | A peak observed at approximately -0.8 V | Characteristic of an irreversibly adsorbed species on the electrode surface. |

| Redox Processes | CatCatCat → CatCatSq → CatSqSq → SqSqSq | Postulated multi-step oxidation from the fully reduced catechol (Cat) form to the tris-semiquinone (Sq) form. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the dynamics of electrochemical processes, such as charge transfer at the electrode-material interface. duke.eduresearchgate.net By applying a small sinusoidal voltage perturbation over a wide range of frequencies, EIS measures the impedance of the system. jecst.org The resulting data, often visualized in Nyquist or Bode plots, can be fitted to an equivalent circuit model to quantify key parameters. researchgate.net For HHTP-based materials, EIS can determine the charge transfer resistance (Rct), which is a measure of the kinetic barrier for electron transfer at the electrode surface. duke.edujecst.org This is critical for evaluating the performance of these materials in applications like batteries, supercapacitors, or sensors, where efficient charge transfer is paramount. jecst.orguconn.edu

Hall System Measurements for Conductivity and Carrier Density

Hall effect measurements are a fundamental technique for determining key electronic properties of semiconducting materials, such as carrier type, carrier density (concentration), and mobility. nih.govnih.gov For materials based on HHTP, particularly the two-dimensional metal-organic framework (MOF) Cu₃(HHTP)₂, Hall effect measurements have been instrumental in elucidating its charge transport characteristics. nih.govnih.gov

Detailed studies on thin films of Cu₃(HHTP)₂, prepared via an electrochemical synthesis and subsequent transfer process, have revealed that the material's properties can be tuned. nih.govacs.org For instance, the drying temperature of the transferred film has a significant impact on the resulting electronic parameters. nih.govacs.org Research has shown a switch from n-type (electron-dominated) to p-type (hole-dominated) conductivity in electrodeposited Cu₃(HHTP)₂ films, a phenomenon attributed to factors such as oxygen molecular doping. nih.govnih.gov

In one study, two samples dried at different temperatures, designated CuHHTP-40 (dried at 40 °C) and CuHHTP-70 (dried at 70 °C), exhibited distinct electrical properties. nih.govacs.org The CuHHTP-40 film was found to be an n-type semiconductor, while the CuHHTP-70 film behaved as a p-type semiconductor. nih.govacs.org These findings were corroborated by both Hall effect and Seebeck measurements. nih.gov

The electrical conductivity (σ) is directly related to the carrier concentration (n) and the charge mobility (μ) through the equation σ = neμ, where 'e' is the elementary charge. acs.org Hall measurements provided specific values for these parameters, highlighting the tunable nature of this HHTP-based MOF. nih.govacs.org

| Sample | Conductivity (S cm⁻¹) | Carrier Type | Carrier Concentration (cm⁻³) |

|---|---|---|---|

| CuHHTP-40 | 2.28 × 10⁻³ | n-type | -6.41 × 10¹⁶ |

| CuHHTP-70 | 4.86 × 10⁻⁴ | p-type | +2.47 × 10¹⁴ |

Data sourced from ACS Applied Materials & Interfaces. nih.govacs.org

Thermoelectric Property Characterization (Seebeck Coefficient)

Thermoelectric materials can convert heat energy into electrical energy and vice-versa, a property quantified by the Seebeck coefficient (S). The sign of the Seebeck coefficient indicates the dominant charge carrier type—negative for electrons (n-type) and positive for holes (p-type). amazonaws.comresearchgate.net The magnitude of the Seebeck coefficient, along with electrical conductivity (σ) and thermal conductivity (κ), determines the material's thermoelectric efficiency, often expressed as the dimensionless figure of merit (zT) or the power factor (S²σ). nih.govnih.gov

For HHTP-based materials like Cu₃(HHTP)₂, thermoelectric characterization has confirmed its semiconducting nature and demonstrated the tunability of its properties. amazonaws.com Early measurements on Cu₃(HHTP)₂ reported negative Seebeck coefficients for both bulk powder (-7.24 µV/K) and thin films (-121.4 µV/K), suggesting that electrons are the majority charge carriers and the material is n-type. amazonaws.com The thin film exhibited a power factor of 3.15 x 10⁻³ µW m⁻¹ K⁻². amazonaws.com

Subsequent research on electrodeposited films further explored this behavior. The CuHHTP-40 sample yielded a negative Seebeck coefficient, consistent with its n-type character determined by Hall measurements. nih.govacs.org Conversely, the CuHHTP-70 sample showed a large positive Seebeck coefficient, confirming its p-type nature. nih.govacs.org The higher absolute Seebeck value for CuHHTP-70 is consistent with its significantly lower carrier concentration, a relationship described by Mott's relation. acs.org

Efforts to enhance the thermoelectric performance of Cu₃(HHTP)₂ have involved post-synthetic modification, such as iodine loading. nih.govacs.org By incorporating molecular iodine into the MOF's pores, a significant enhancement in the power factor was achieved. nih.govnih.gov An iodine-loaded Cu₃(HHTP)₂ film reached a power factor of 0.757 μW m⁻¹ K⁻², a substantial improvement over the pristine material. nih.govacs.org

| Material | Form | Seebeck Coefficient (S) (μV K⁻¹) | Power Factor (PF) (μW m⁻¹ K⁻²) |

|---|---|---|---|

| Cu₃(HHTP)₂ | Bulk Pellet | -7.24 | - |

| Cu₃(HHTP)₂ | Thin Film | -121.4 | 0.00315 |

| CuHHTP-40 | Thin Film | -165.7 ± 11.2 | - |

| CuHHTP-70 | Thin Film | +269.5 ± 21.6 | - |

| Iodine-loaded Cu₃(HHTP)₂ | Thin Film | +130 | 0.757 |

Data sourced from ACS Applied Materials & Interfaces and Chemical Science. nih.govacs.orgamazonaws.comnih.gov

V. Theoretical and Computational Investigations of 2,3,6,7,10,11 Hexahydroxytriphenylene Hydrate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties and energetics of HHTP and its derivatives. These calculations provide a quantum mechanical framework for understanding the molecule's intrinsic characteristics.

While specific DFT geometry optimization and electronic structure calculations for the hydrated form of 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) are not extensively detailed in the available literature, the foundational principles of DFT allow for a robust theoretical understanding. Geometry optimization using DFT would seek to find the most stable arrangement of atoms in the HHTP hydrate (B1144303) system by minimizing the total electronic energy. This process yields crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule and its interaction with water molecules.

Electronic structure calculations, on the other hand, would reveal the distribution of electrons within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding the molecule's reactivity, electronic transitions, and potential applications in electronic devices. The planar and fully conjugated tris-catechol structure of HHTP suggests a delocalized π-electron system, which would be a key feature to be analyzed through DFT. scholaris.ca

DFT calculations are particularly powerful in assessing the energetics and stability of complexes formed by HHTP. The catechol groups of HHTP are excellent chelating agents for metal ions, leading to the formation of a wide array of metal-organic complexes. scholaris.ca DFT studies can predict the binding energies between HHTP and various metal centers, offering insights into the stability and feasibility of synthesizing such complexes.

For instance, research on trinuclear ruthenium dioxolene complexes based on the HHTP bridging ligand has demonstrated the stability of the tris-semiquinone oxidation state. scholaris.ca DFT calculations for such systems would involve determining the optimized geometries of the complexes and calculating the interaction energies, which are crucial for understanding their electrochemical and spectroscopic properties. These theoretical investigations are vital for the rational design of novel metal-organic frameworks (MOFs) and other functional materials based on HHTP.

Computational Modeling of Intermolecular Interactions

The solid-state structure and properties of 2,3,6,7,10,11-hexahydroxytriphenylene hydrate are predominantly governed by a delicate interplay of non-covalent interactions, including hydrogen bonding and π-π stacking. Computational modeling provides a means to dissect and quantify these crucial forces.

The crystal structure of 2,3,6,7,10,11-hexahydroxytriphenylene tetrahydrate reveals a complex three-dimensional network established through extensive hydrogen bonding. nih.gov The HHTP molecule itself acts as both a hydrogen bond donor and acceptor through its six hydroxyl groups. In the hydrated form, water molecules play a critical role in bridging neighboring HHTP molecules, creating a robust and intricate architecture. nih.gov

Computational simulations, such as molecular dynamics (MD), can be employed to model the dynamics and stability of these hydrogen bonding networks. Such simulations would provide a detailed picture of the interactions between HHTP and water molecules, as well as between the water molecules themselves. By analyzing parameters like radial distribution functions and hydrogen bond lifetimes, researchers can gain a deeper understanding of the solvent's role in stabilizing the crystal structure.

In the tetrahydrate, the HHTP molecules form two-dimensional nets via hydrogen bonds, and these layers are further connected by hydrogen bonds to the water molecules, resulting in a complex three-dimensional structure. nih.gov

The planar aromatic core of HHTP facilitates significant π-π stacking interactions, which are a defining feature of its solid-state packing. Hirshfeld surface analysis has proven to be a sensitive and insightful method for comparing these stacking effects in different solvates of HHTP. researchgate.netdiva-portal.org

A study comparing five known solvates of HHTP demonstrated that the nature of the solvent molecule significantly influences the strength of the π-π stacking. researchgate.net The Hirshfeld surface, a graphical representation of the space a molecule occupies in a crystal, allows for the visualization and quantification of intermolecular contacts. By analyzing the shape index and curvedness of the Hirshfeld surface, researchers can identify the characteristic features of π-π stacking. researchgate.net

| Solvate | Relative π-π Stacking Strength |

|---|---|

| Dihydrate | Strongest |

| Methanol (B129727) monosolvate | Intermediate |

| Other three solvates | Weakest |

Predictive Modeling of Material Properties

While specific predictive modeling studies for the material properties of this compound are not yet prevalent in the literature, the foundational computational work on its structure and interactions lays the groundwork for such endeavors. The detailed understanding of its electronic structure, hydrogen bonding networks, and π-π stacking can be leveraged to predict various material properties.

For instance, knowledge of the electronic band structure, derived from DFT calculations, could be used to predict its conductivity and potential as a semiconductor. The intricate hydrogen bond network and the robust π-π stacking suggest that HHTP-based materials may possess interesting mechanical and thermal properties. Computational models could be developed to predict parameters such as Young's modulus, thermal conductivity, and charge carrier mobility.

The ability of HHTP to form stable metal-organic complexes also opens avenues for the predictive design of materials with tailored magnetic, optical, or catalytic properties. By computationally screening different metal ions and linker modifications, it may be possible to design novel materials with desired functionalities before their experimental synthesis. As computational methods continue to advance, the predictive modeling of material properties is expected to become an increasingly vital tool in the discovery and development of new materials based on this compound.

Theoretical Insights into Charge Transport Mechanisms

The charge transport properties of materials built from HHTP are of significant interest for applications in electronics and sensing. mdpi.com The large, planar π-conjugated core of the HHTP molecule is inherently suited for electrical conductivity. mdpi.com Theoretical models are crucial for understanding how individual molecular properties translate into bulk material conductivity.

The predominant mechanism for charge transport in many organic materials, including HHTP-based frameworks, is charge hopping. This process is well-described by the semi-classical Marcus theory, where the rate of charge transfer between adjacent molecules depends on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). frontiersin.orgresearchgate.netmdpi.com

Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. researchgate.neticm.edu.pl A lower reorganization energy facilitates faster charge transfer. mdpi.com DFT calculations can be employed to compute λ for HHTP, providing a measure of its intrinsic suitability for charge transport. icm.edu.pl For rigid molecules like HHTP, the reorganization energy is expected to be relatively low compared to more flexible structures.

Electronic Coupling (V): This parameter describes the strength of the electronic interaction between neighboring molecules. It is highly sensitive to the intermolecular distance and orientation, particularly the π-π stacking arrangement. nih.gov The face-to-face stacking of HHTP units in crystalline frameworks creates pathways for charge carriers to move. Computational models can calculate the electronic coupling for different stacking geometries (e.g., eclipsed vs. staggered), revealing how structural packing influences the charge transport pathways. acs.org Strong π-π electronic coupling is beneficial for high charge mobility. nih.gov

While direct theoretical studies on the charge transport of crystalline HHTP hydrate are limited, extensive research on conductive metal-organic frameworks (MOFs) using HHTP as a linker provides valuable insights. These studies combine experimental measurements with theoretical calculations to understand conductivity.

| HHTP-Based Material | Reported Electrical Conductivity (S·cm⁻¹) | Computational Method/Insight |

|---|---|---|

| Cu₃(HHTP)₂ | 0.0022 - 0.0187 | First-principles calculations support the mechanism of charge transport through the copper cations. diva-portal.orgpolyu.edu.hk |

| Ni-HHTP | ~10⁻⁵ - 10⁻⁶ | DFT calculations used to explore the role of metal nodes and energy band structure. acs.org |

| Co/Cu-HHTP (Bimetallic) | ~1.50 × 10⁻³ | DFT used to map the energy band structure and its relation to conductivity. acs.org |

| Bi(HHTP) | 5.3 × 10⁻³ | Theoretical frameworks used to correlate structure with conductivity for sensor applications. acs.org |

| Cu-HHTP-TCNQ (Hybrid) | 0.033 | Used as a conductive framework for chemiresistive sensing. researchgate.net |

The role of water molecules in HHTP hydrate systems is a critical aspect. Theoretical studies on other hydrated organic systems have shown that water can significantly influence electronic properties. rsc.org Computational simulations suggest that hydrogen bonding between water and the host molecule can localize molecular orbitals and alter the energy landscape for charge transport. rsc.org For HHTP hydrate, water molecules hydrogen-bonded to the hydroxyl groups could potentially disrupt the π-π stacking or alter the electronic structure of the HHTP molecules, thereby modulating the charge transport properties.

Modeling Porous Frameworks and Their Interactions

HHTP is a fundamental building block for creating highly porous and crystalline materials like covalent organic frameworks (COFs) and MOFs. researchgate.net Computational modeling is indispensable for predicting the structure of these frameworks and understanding their interactions with guest molecules, such as water or various gases. whiterose.ac.uknih.gov

The primary simulation techniques employed are Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD). nih.govchemrxiv.org

GCMC simulations are used to predict the adsorption behavior of guest molecules within the porous framework. By calculating the interaction energies between the guest and the framework, GCMC can generate adsorption isotherms, which show the amount of gas adsorbed at different pressures. nih.govchemrxiv.org

MD simulations provide a dynamic picture of the host-guest system, showing how guest molecules move within the pores and how the framework itself might respond structurally. nih.gov

Several computational studies have focused on HHTP-based frameworks, particularly the conductive 2D MOF, Cu₃(HHTP)₂. Molecular dynamics simulations combined with DFT calculations have been used to investigate the interaction of this framework with water. rsc.orgresearchgate.net These studies reveal that water molecules are preferentially adsorbed on the walls of the framework. The primary interaction is the formation of hydrogen bonds between water and the hydroxyl groups of the HHTP organic linkers, rather than coordination to the open metal sites. rsc.orgresearchgate.net This insight is crucial for understanding the stability and performance of these materials in humid environments.

Furthermore, DFT calculations are used to precisely quantify the strength of these interactions by calculating adsorption energies. This allows for the screening of different HHTP-based frameworks for specific applications, such as gas separation and storage. aip.org For instance, by calculating the binding affinities of gases like CO₂, N₂, and O₂ to the framework, researchers can predict the material's selectivity. aip.org

| Framework System | Guest Molecule | Computational Method | Key Finding |

|---|---|---|---|

| Cu₃(HHTP)₂ | Water | MD and DFT | Water preferentially adsorbs on framework walls via H-bonds to HHTP linkers. rsc.orgresearchgate.net |

| Generic M-HHTP MOFs | CO₂, N₂, O₂ | DFT (PBE-D3, HSE06-D3) | Calculated adsorption energies predict binding affinities for gas separation applications. aip.org |

| UiO-66 and derivatives | Water | MD and DFT | Provides molecular-level insights into the role of functional groups in water adsorption mechanisms. chemrxiv.org |

| ZIF-90 | Heavy Water (D₂O) | MD and IR Spectroscopy Simulation | Reveals that D₂O preferentially interacts with carbonyl groups of the framework linker. semanticscholar.org |

These computational models provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. nih.gov They can elucidate the specific binding sites, the arrangement of guest molecules within the pores, and the thermodynamic favorability of adsorption, guiding the rational design of new HHTP-based materials with tailored properties for applications in catalysis, sensing, and separations. chemrxiv.org

Vi. Applications of 2,3,6,7,10,11 Hexahydroxytriphenylene Hydrate in Advanced Functional Materials

Covalent Organic Frameworks (COFs) Derived from 2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) Hydrate (B1144303)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The use of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate (often abbreviated as HHTP) as a linker has led to the creation of robust frameworks with tailored porosities and functionalities.

The design of COFs utilizing HHTP is centered on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. The trigonal (C3-symmetric) nature of HHTP allows it to be combined with linear (C2-symmetric) linkers to form stable, hexagonal 2D networks. rhhz.net The synthesis typically involves condensation reactions that form dynamic covalent bonds, a process that allows for "error-correction" and leads to the formation of highly crystalline materials instead of amorphous polymers. rhhz.net

Solvothermal methods are commonly employed, where the reactants are heated in a high-boiling-point solvent mixture (e.g., dioxane/mesitylene) for several days to facilitate the slow, reversible reactions necessary for high-quality crystal growth. nih.gov More recent synthetic approaches include mechanochemical grinding, sonochemical synthesis, and microwave-assisted methods, which can reduce reaction times and, in some cases, improve material properties. mdpi.com For instance, sonochemical synthesis of HHTP-based COFs has been shown to increase the crystallization rate and yield materials with higher surface areas compared to traditional solvothermal methods. mdpi.com

A significant challenge in the application of many COFs is their limited chemical stability, particularly against hydrolysis. To address this, researchers have developed frameworks with more robust chemical linkages. Polyarylether-based COFs (PAE-COFs) represent a class of materials with exceptional chemical stability. These frameworks are synthesized through nucleophilic aromatic substitution reactions between catechol units and ortho-difluoro benzene building blocks, forming highly inert ether linkages. nih.gov

While HHTP was not the specific catechol used in the initial reports, its six hydroxyl groups arranged in three catechol moieties make it a prime candidate for constructing PAE-COFs. The resulting materials are anticipated to exhibit remarkable stability in harsh chemical environments, including boiling water, strong acids, and strong bases, surpassing the stability of many traditional porous materials like zeolites and MOFs. nih.gov This high stability is crucial for practical applications in catalysis, separations, and environmental remediation.

The most extensively studied COFs derived from HHTP are those formed through the condensation reaction with diboronic acids, creating boronate ester linkages. rsc.org This was the linkage chemistry used in the seminal synthesis of COF-5, one of the first examples of a crystalline, porous COF. nih.govrsc.org In this synthesis, HHTP is reacted with 1,4-phenylenediboronic acid (BDBA) to produce a 2D framework with a hexagonal topology. rsc.org

The porosity of these boronate ester-linked COFs is a key feature, characterized by high surface areas and well-defined, uniform pore sizes. The dimensions of the pores can be precisely tuned by changing the length of the diboronic acid linker. These materials exhibit permanent porosity after the removal of guest solvent molecules. rsc.org Nitrogen sorption measurements are commonly used to characterize their porous properties, revealing high Brunauer–Emmett–Teller (BET) surface areas. For example, COF-5 exhibits a BET surface area of 1590 m²/g and a pore size of 27 Å. rsc.org

| COF Designation | Linker Molecule | Pore Size (Å) | BET Surface Area (m²/g) |

| COF-5 | 1,4-Benzenediboronic acid | 27 | 1590 |

| COF-8 | Benzenetris(4-phenylboronic acid) | 19 | 1400 |

| COF-10 | Biphenyldiboronic acid | 34 | 2080 |

| HT-COF | Tetrahydroxydiboron | 28 | 60 |

This table presents porosity data for several boronate ester-based COFs synthesized using 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) as the central building block. Data sourced from multiple research findings. rsc.org

Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionalities into COFs that may not be compatible with the initial synthesis conditions. rsc.orgrsc.org This approach allows for the tailoring of the COF's properties after the crystalline framework has been formed, without significantly altering its porosity or crystallinity. rsc.org

Common PSM strategies applicable to HHTP-derived COFs include:

Pendant Group and Skeleton Functionalization: This involves covalently modifying reactive groups on the COF's building blocks. While HHTP itself lacks easily modifiable pendant groups, the linker molecules can be pre-functionalized with reactive sites (e.g., amino or vinyl groups) for subsequent modification. semanticscholar.org

Linkage Functionalization: The chemical bonds forming the framework can sometimes be chemically converted. For instance, boronate ester linkages can be transformed into more complex structures. rsc.org

Post-Metalation: The catechol units of HHTP within the COF structure are excellent chelating sites for metal ions. This allows for the incorporation of a wide variety of active metal species through coordination chemistry, creating catalytic sites or enhancing electronic properties. rsc.orgrsc.org

Host-Guest Interactions: The pores of the COF can be functionalized by encapsulating guest molecules that interact non-covalently with the framework walls. rsc.org

These PSM techniques expand the functional diversity of HHTP-based COFs, enabling their use in a broader range of applications such as targeted catalysis, selective sensing, and drug delivery. semanticscholar.org

Metal-Organic Frameworks (MOFs) Utilizing this compound

The catechol groups of HHTP are also ideal for coordinating with metal ions to form Metal-Organic Frameworks (MOFs). The resulting frameworks often exhibit unique electronic, magnetic, and catalytic properties due to the interplay between the organic linker and the metal nodes.

A prominent class of MOFs derived from HHTP are the metal-catecholate (M-CAT) frameworks. In these materials, the HHTP linker, in its deprotonated hexakis(olate) form, coordinates with metal ions such as Co²⁺, Fe³⁺, Ti⁴⁺, and V⁴⁺. researchgate.netinomar.edu.vn The reaction between HHTP and a metal salt under solvothermal conditions leads to the formation of crystalline, three-dimensional frameworks. researchgate.net

For example, a series of 3D M-CATs, including Fe-CAT-5, Ti-CAT-5, and V-CAT-5, have been synthesized using a derivative of HHTP. inomar.edu.vnresearchgate.net These frameworks possess a porous anionic structure with counterions residing in the pores. researchgate.net The specific properties of these M-CATs are highly dependent on the choice of metal and the guests within the pores. A notable property of these materials is their proton conductivity. Fe-CAT-5, which contains both sulfate and dimethylammonium ions in its pores, exhibits exceptionally high proton conductivity, reaching 5.0 x 10⁻² S cm⁻¹ at 98% relative humidity (RH) and 25 °C. researchgate.netnih.gov This is significantly higher than Ti-CAT-5, which only contains dimethylammonium guests, highlighting the crucial role of the pore environment in determining the material's function. researchgate.netnih.gov Another example, Co-CAT-1, is a microporous material formed from HHTP and cobalt nodes, creating a layered structure with hydrophilic properties. researchgate.net

| Framework | Metal Ion | Conductivity (S cm⁻¹) at 98% RH, 25°C | Activation Energy (eV) |

| Fe-CAT-5 | Fe(II,III) | 5.0 x 10⁻² | 0.24 |

| Ti-CAT-5 | Ti(IV) | 8.2 x 10⁻⁴ | 0.43 |

This table compares the proton conductivity and activation energy for two 3D metal-catecholate frameworks synthesized using a hexatopic catecholate linker derived from triphenylene (B110318). researchgate.net

Design and Synthesis of Conductive MOFs (e.g., Cu₃(HHTP)₂)

One of the most prominent applications of HHTP is in the design and synthesis of two-dimensional (2D) conductive MOFs. The archetypal example, Cu₃(HHTP)₂, is formed by the coordination of copper(II) ions with HHTP linkers. This creates a honeycomb-like lattice with extended π-d conjugation, which is crucial for its electrical conductivity.

The synthesis of Cu₃(HHTP)₂ can be achieved through various methods, including solvothermal and electrochemical techniques. Solvothermal synthesis typically involves heating a mixture of a copper salt and HHTP in a suitable solvent system, which can influence the resulting morphology of the MOF crystals, leading to the formation of nanorods, blocks, or flake-like particles. Electrochemical synthesis offers a method for the direct growth of Cu₃(HHTP)₂ thin films on conductive substrates. mdpi.com For instance, large-area films with high crystallinity and an electrical conductivity of approximately 0.087 S cm⁻¹ have been fabricated on copper anodes. researchgate.netrsc.org This conductivity is significantly higher than that of materials prepared by interfacial methods. rsc.org

The morphology and crystallinity of Cu₃(HHTP)₂ can be further controlled by introducing modulators or by adjusting the oxidative conditions during synthesis. For example, the use of organic quinones as chemical oxidants allows for systematic control over the nanocrystal aspect ratio, leading to distinct rod, block, and flake-like morphologies. researchgate.net

Table 1: Comparison of Cu₃(HHTP)₂ Synthesis Methods and Properties

| Synthesis Method | Key Features | Resulting Morphology | Electrical Conductivity (S cm⁻¹) |

| Solvothermal | Control over morphology through reaction parameters | Nanorods, blocks, aggregated flakes | Variable, up to ~0.007 (polycrystalline pellet) |

| Electrochemical | Direct growth on conductive substrates, large-area films | Uniform thin films | ~0.087 (on single-crystal Cu) |

| Quinone-based Oxidative | Precise control over nanocrystal aspect ratio | Rods, blocks, flakes | Not specified |

Characterization of Cu₃(HHTP)₂ is typically performed using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystalline structure, Scanning Electron Microscopy (SEM) to observe the morphology, and X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and oxidation states.

Bimetallic MOFs for Enhanced Functionality

To further enhance the properties of HHTP-based MOFs, researchers have explored the incorporation of a second metal ion to create bimetallic frameworks. This strategy allows for the tuning of the electronic and catalytic properties of the material through synergistic effects between the two different metals. researchgate.net

Recent studies have focused on the development of bimetallic 2D conjugated HHTP-MOFs, such as Co/Cu-HHTP and Ni/Cu-HHTP. acs.org By adjusting the ratio of the metal ions, it is possible to customize the energy band structure and electrical conductivity. For instance, substituting some of the Cu²⁺ ions with Co²⁺ or Ni²⁺ can shift the Fermi level and alter the band gap of the material. acs.org

These bimetallic MOFs have shown promise in applications such as chemiresistive gas sensing. The introduction of a second metal can create more active sites and enhance the adsorption capacity for certain gases. For example, a Co/Cu-HHTP-based sensor demonstrated superior sensitivity and stability for ammonia (NH₃) detection at room temperature compared to its monometallic counterparts. acs.org

Table 2: Properties of Monometallic vs. Bimetallic HHTP-based MOFs for NH₃ Sensing

| Material | Electrical Conductivity (S cm⁻¹) | NH₃ Sensitivity (%) | Response Time (s) | Recovery Time (s) |

| Cu-HHTP | ~1.50 x 10⁻³ | Lower | - | - |

| Co/Cu-HHTP | ~1.50 x 10⁻³ | 73.8 | 653 | 995 |

| Ni/Cu-HHTP | - | 54.6 | - | - |

The enhanced performance of bimetallic HHTP MOFs is attributed to the synergistic effects of the combined metals, which can lead to improved electrical conductivity, extended active sites, and customizable band gaps. acs.org

Fabrication of MOF Thin Films and Membranes

The processing of HHTP-based MOFs into thin films and membranes is crucial for their integration into practical devices. Various fabrication techniques have been developed to create continuous and oriented MOF films on different substrates. researchgate.netchinesechemsoc.org

Electrochemical deposition is a powerful method for the in-situ growth of uniform MOF films. researchgate.netrsc.org Another approach is the layer-by-layer (LBL) assembly, which allows for precise control over the film thickness. A spray-based LBL method has been used to fabricate Cu₃(HHTP)₂ thin films with a thickness increment of about 2 nm per spraying cycle. chinesechemsoc.org

These thin films are particularly interesting for applications in gas sensing and separation. For instance, a Co-CAT-1 (a cobalt-based HHTP MOF) nanoarchitecture grown on a gold-coated stainless steel mesh exhibited superhydrophilic and underwater superoleophobic properties, enabling highly efficient oil-water separation. researchgate.net The ability to create well-defined and functional MOF films and membranes opens up possibilities for their use in a wide range of separation and purification processes.

Advanced Research Applications of HHTP-Based Frameworks

The unique properties of HHTP-based frameworks make them promising candidates for advanced research applications, particularly in the field of electrocatalysis.

Electrocatalysis Research

The high electrical conductivity and porous structure of HHTP-based MOFs provide an ideal platform for electrocatalytic reactions. The well-defined active sites within the framework can facilitate efficient charge transfer and mass transport, which are critical for high catalytic performance.

HHTP-based MOFs have emerged as promising electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). For the OER, a two-dimensional cobalt-based HHTP MOF (Co-HHTP) has shown an overpotential of 245 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 70 mV dec⁻¹, demonstrating great stability under alkaline conditions. nih.gov In another study, a Fe₁Ni₄-HHTP nanowire array exhibited an even lower overpotential of approximately 213 mV at 10 mA cm⁻² for the OER. fjirsm.ac.cn

For the HER, a composite material of Fe(OH)ₓ@Cu-MOF, using HHTP as the organic linker, was designed to promote the formation of adsorbed hydrogen intermediates, thereby enhancing the HER kinetics. acs.org These findings highlight the potential of HHTP-based frameworks to serve as efficient and stable electrocatalysts for producing clean hydrogen fuel from water.

Table 3: Electrocatalytic Performance of HHTP-Based MOFs for Water Splitting

| Electrocatalyst | Reaction | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

| Co-HHTP | OER | 245 | 70 |

| Fe₁Ni₄-HHTP | OER | ~213 | Not specified |

A key strategy to further enhance the electronic and catalytic properties of conductive MOFs is through heteroatom doping. Introducing atoms such as nitrogen, phosphorus, or sulfur into the carbon-based framework of the organic linker can modulate the electronic structure and create new active sites. nih.govmdpi.com

While research on heteroatom-doped HHTP-based MOFs is still in its early stages, studies on other carbon-based materials have shown that doping can significantly improve catalytic activity for both HER and OER. mdpi.com For example, nitrogen doping can create active sites that promote the catalytic process. mdpi.com The presence of nitrogen heteroatoms in the organic core of the linker is expected to lower the energy level of the lowest unoccupied molecular orbital (LUMO), thereby strengthening the p-type character of the material and potentially enhancing electrical conductivity. nih.gov The development of synthetic routes for heteroatom-doped HHTP ligands and their subsequent incorporation into MOF structures represents a promising avenue for designing next-generation electrocatalysts and conductive materials.

Electrochemical Sensing Platforms

The inherent conductivity of MOFs derived from HHTP eliminates the need for post-synthetic modifications to enhance charge transport, a common limitation for many conventional MOFs. fjirsm.ac.cn This makes them promising materials for constructing highly efficient electrochemical sensors.

Conductive MOFs (c-MOFs) are increasingly recognized as promising nanomaterials for building electrochemical sensors. acs.org MOFs synthesized from HHTP and various metal ions like copper (Cu), nickel (Ni), and cobalt (Co) form 2D structures that can be applied as electrode materials without further modification. researchgate.net The Cu₃(HHTP)₂ framework, in particular, is noted for its graphene-like structure and high electrical conductivity. rsc.org

Researchers have developed methods to control the morphology of these MOFs, producing nanorods with large aspect ratios, which enhance the catalytic oxidation active surface area and charge transfer efficiency. acs.org In one study, three different M₃(HHTP)₂ (M = Cu, Ni, Co) materials were prepared using a one-pot method. The Cu₃(HHTP)₂ variant was found to have superior double capacitance, pore size, and specific surface area with smaller resistance compared to its Ni and Co counterparts. acs.org These properties make it highly effective for electrochemical applications.

The performance of HHTP-based electrochemical sensors has been evaluated for the detection of various analytes. The high surface area and porous nature of these MOFs facilitate the effective adsorption of target molecules, enhancing sensitivity. nih.govacs.org